Ethyl 3-carboxy-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
The compound with the molecular formula C10H8N2O5S is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C10H8N2O5S typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a suitable aromatic amine with a sulfonating agent to introduce the sulfonic acid group. This is followed by nitration to introduce the nitro groups and subsequent reduction to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of C10H8N2O5S may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The use of automated systems and continuous monitoring ensures consistency and quality in the production process.
Chemical Reactions Analysis
Types of Reactions
C10H8N2O5S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
C10H8N2O5S: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which C10H8N2O5S exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
C10H8N2O5S: can be compared with other similar compounds based on its structure and properties. Similar compounds include:
C10H8N2O4S: This compound has one less oxygen atom and may exhibit different reactivity.
C10H8N2O6S: This compound has one more oxygen atom and may have different chemical properties.
C10H8N2O5S2: This compound contains an additional sulfur atom, which can affect its chemical behavior.
The uniqueness of C10H8N2O5S lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N2O5S |
---|---|
Molecular Weight |
268.25 g/mol |
IUPAC Name |
2-ethoxycarbonyl-4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O5S/c1-2-17-10(16)6-11-7(13)5-4(9(14)15)3-18-8(5)12-6/h3H,2H2,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
HYJJAMGFTQTWKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C(=CS2)C(=O)O)C(=O)N1 |
Origin of Product |
United States |
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